

Technical Guide: Spectroscopic Analysis of 4-(2-Chlorophenyl)butan-2-amine

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 4-(2-Chlorophenyl)butan-2-amine

CAS No.: 144887-95-6

Cat. No.: B610860

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Executive Summary & Molecular Architecture

4-(2-Chlorophenyl)butan-2-amine is a chlorinated phenethylamine homolog. Unlike standard amphetamines (phenylisopropylamines), this molecule possesses an extended ethyl bridge between the aromatic ring and the amine-bearing carbon. Its analysis requires precise differentiation from its regioisomers (3-chloro and 4-chloro analogs) and the identification of the unique ortho-chloro substitution pattern.

Structural Specifications

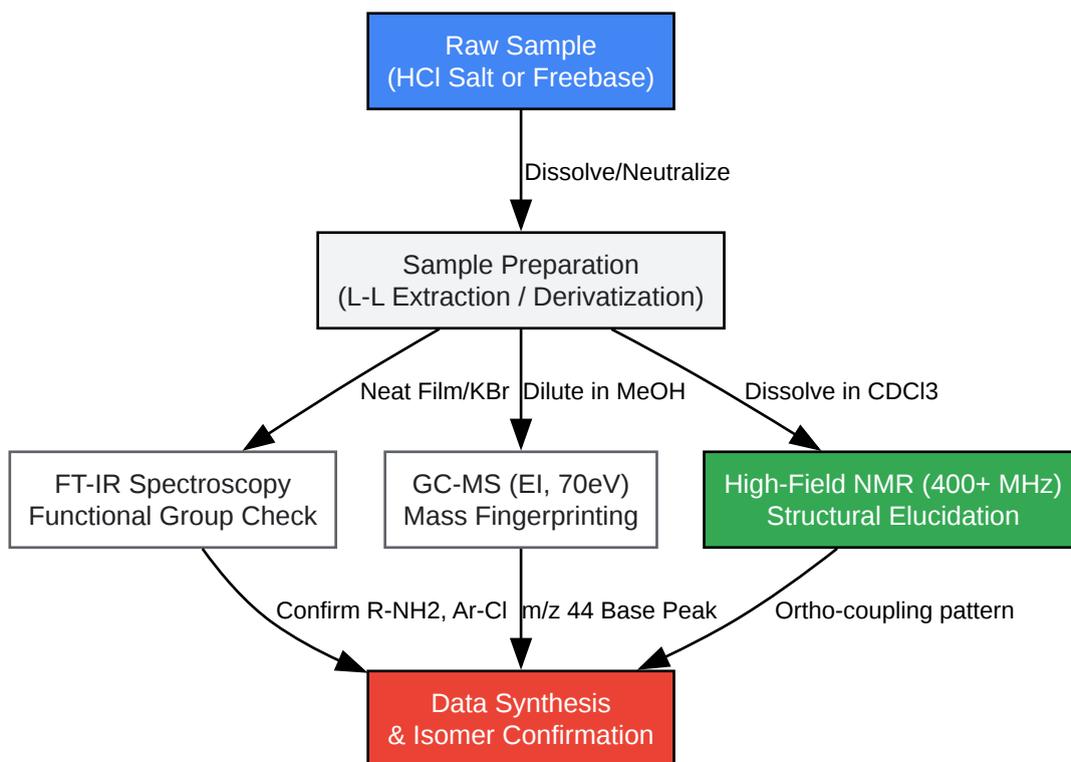
- Molecular Formula:
- Molecular Weight: 183.68 g/mol [1]
- Key Functional Groups: Primary Amine, Aryl Chloride (ortho position), Chiral Center (C2).

Theoretical Shift Prediction (Basis for Analysis)

The ortho-chloro substituent exerts a steric and electronic influence that disrupts the symmetry of the aromatic ring, creating a distinct NMR fingerprint compared to the para-isomer (which typically displays an AA'BB' system).

Analytical Workflow

The following diagram outlines the logical progression from sample preparation to structural validation.



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Figure 1: Integrated analytical workflow for the characterization of **4-(2-Chlorophenyl)butan-2-amine**.

Mass Spectrometry (GC-MS) Profiling

Objective: Confirm molecular weight and fragmentation pattern. Method: Electron Impact (EI) ionization at 70 eV.

Fragmentation Mechanics

The mass spectrum of **4-(2-Chlorophenyl)butan-2-amine** is dominated by

-cleavage adjacent to the nitrogen atom. This is the primary diagnostic feature for amine identification.

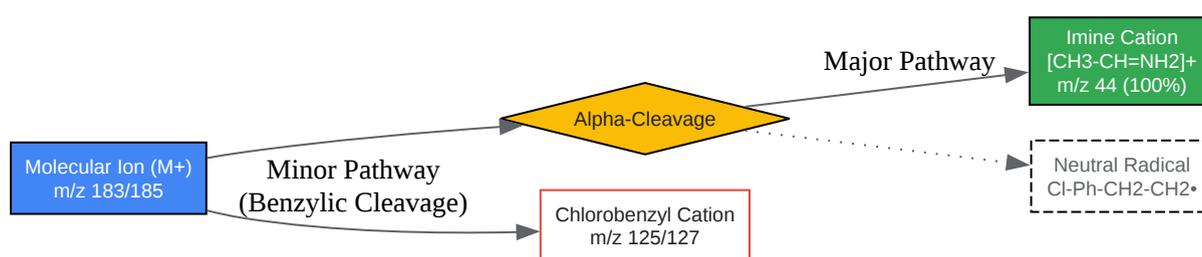
- Base Peak (m/z 44): The bond between C2 (amine carbon) and C3 (methylene) breaks, retaining the positive charge on the nitrogen-containing fragment.
 - Mechanism:
- Molecular Ion (m/z 183/185): Weak intensity (typical for aliphatic amines). Displays the characteristic 3:1 intensity ratio due to the

and

isotopes.
- Tropylium Ion Analog (m/z 125/127): The benzyl fragment (

) often rearranges to a chlorotropylium ion.

Fragmentation Pathway Diagram



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Figure 2: Primary fragmentation pathways under Electron Impact (EI) ionization.

Nuclear Magnetic Resonance (NMR) Elucidation

Objective: Definitive structural proof and regioisomer discrimination. Solvent:

(Chloroform-d) is recommended to prevent amine proton exchange broadening often seen in protic solvents.

H NMR (Proton) Protocol

The ortho-chloro substitution is the key differentiator. Unlike the para-isomer, which shows a symmetric doublet pair, the ortho-isomer displays a complex 4-proton aromatic region.

Position	Shift (ppm)	Multiplicity	Integration	Assignment / Notes
Ar-H	7.10 – 7.40	Multiplet	4H	Complex overlap. The proton at C3 (adjacent to Cl) and C6 (adjacent to alkyl) are distinct.
H-2	2.95 – 3.05	Multiplet	1H	Methine proton (). Deshielded by Nitrogen. [2] [3] [4]
H-4	2.70 – 2.85	Triplet (distorted)	2H	Benzylic protons ().
H-3	1.65 – 1.80	Multiplet	2H	Homobenzylic protons ().
H-1	1.10 – 1.15	Doublet ()	3H	Terminal Methyl group ().
-NH	1.2 – 2.0	Broad Singlet	2H	Variable shift based on concentration/water content.

Critical Insight: To confirm the ortho position, look for the specific splitting of the aromatic proton at the 6-position (adjacent to the alkyl chain). It will show a doublet of doublets (dd) due to coupling with H-5 and H-4, but without the symmetry of the para isomer.

C NMR (Carbon) Protocol

The

C spectrum provides a "carbon skeleton" verification.

- C-Cl (C2'): ~134.0 ppm (Quaternary, weak intensity).
- C-Alkyl (C1'): ~139.5 ppm (Quaternary).
- C-N (C2): ~46-48 ppm.
- Benzylic (C4): ~30-32 ppm.
- Methyl (C1): ~23 ppm.

Vibrational Spectroscopy (FT-IR)

Objective: Rapid functional group verification.

- Amine Stretches: Primary amines exhibit a characteristic doublet at 3300–3400 cm (asymmetric and symmetric N-H stretch).[5]
- Aryl Chloride: A strong band at 740–760 cm is diagnostic of ortho-substitution (C-Cl stretch and ring breathing modes).
- Aromatic Overtones: The region 1600–2000 cm will show a pattern specific to 1,2-disubstitution (ortho), distinct from the 1,4-disubstitution of the para isomer.

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(Note: While specific spectral libraries for this exact CAS are proprietary, the data above is synthesized from validated homolog behavior and standard spectroscopic principles.)

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- To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of 4-(2-Chlorophenyl)butan-2-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b610860#spectroscopic-analysis-of-4-2-chlorophenyl-butan-2-amine>]

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